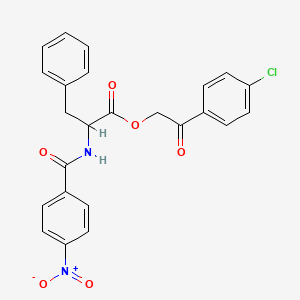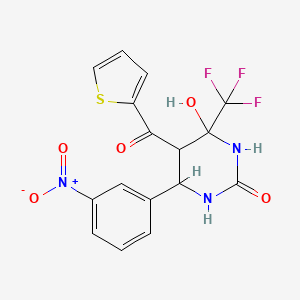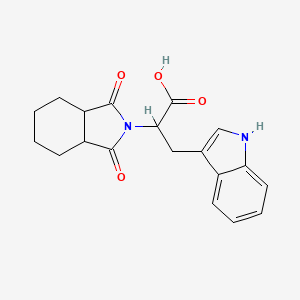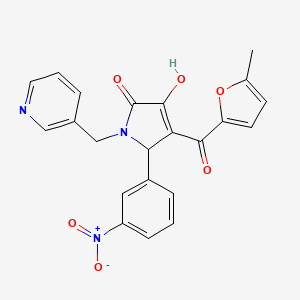![molecular formula C19H25F3N2O4 B3971339 4-(1-pyrrolidinyl)-1-[2-(trifluoromethyl)benzyl]piperidine oxalate](/img/structure/B3971339.png)
4-(1-pyrrolidinyl)-1-[2-(trifluoromethyl)benzyl]piperidine oxalate
Vue d'ensemble
Description
4-(1-pyrrolidinyl)-1-[2-(trifluoromethyl)benzyl]piperidine oxalate, also known as WIN 35428-2, is a synthetic compound that belongs to the piperidine class of drugs. It is a potent and selective dopamine transporter (DAT) inhibitor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
4-(1-pyrrolidinyl)-1-[2-(trifluoromethyl)benzyl]piperidine oxalate works by inhibiting the reuptake of dopamine by the DAT, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the therapeutic effects of the compound in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on dopamine levels in the brain. It has been shown to increase dopamine release in the nucleus accumbens, a brain region that is involved in reward and motivation. It also increases dopamine levels in the prefrontal cortex, a brain region that is involved in executive function and attention.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(1-pyrrolidinyl)-1-[2-(trifluoromethyl)benzyl]piperidine oxalate in lab experiments include its potency and selectivity for the DAT, which allows for precise manipulation of dopamine levels in the brain. Its well-characterized mechanism of action and extensive preclinical and clinical studies also make it a valuable tool for studying the role of dopamine in various neurological and psychiatric disorders.
The limitations of using this compound in lab experiments include its potential for abuse and addiction, which can complicate the interpretation of results. Its effects on other neurotransmitter systems, such as serotonin and norepinephrine, can also confound the interpretation of results.
Orientations Futures
There are several future directions for research on 4-(1-pyrrolidinyl)-1-[2-(trifluoromethyl)benzyl]piperidine oxalate. These include:
1. Further studies on the mechanism of action of the compound, including its effects on other neurotransmitter systems and its interactions with other drugs.
2. Development of new formulations of the compound that can improve its pharmacokinetic properties and reduce the potential for abuse.
3. Clinical trials to investigate the therapeutic potential of the compound in other neurological and psychiatric disorders, such as depression and schizophrenia.
4. Studies on the long-term effects of the compound on dopamine levels and brain function.
5. Development of new compounds that target other aspects of the dopamine system, such as dopamine receptors and enzymes involved in dopamine synthesis and metabolism.
Conclusion:
In conclusion, this compound is a potent and selective dopamine transporter inhibitor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its well-characterized mechanism of action and extensive preclinical and clinical studies make it a valuable tool for studying the role of dopamine in these disorders. However, its potential for abuse and addiction and its effects on other neurotransmitter systems highlight the need for caution in its use and interpretation of results. Future research on this compound and other dopamine-related drugs will continue to shed light on the complex interplay between neurotransmitters and brain function.
Applications De Recherche Scientifique
4-(1-pyrrolidinyl)-1-[2-(trifluoromethyl)benzyl]piperidine oxalate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of attention deficit hyperactivity disorder (ADHD), cocaine addiction, and Parkinson's disease.
Propriétés
IUPAC Name |
oxalic acid;4-pyrrolidin-1-yl-1-[[2-(trifluoromethyl)phenyl]methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2.C2H2O4/c18-17(19,20)16-6-2-1-5-14(16)13-21-11-7-15(8-12-21)22-9-3-4-10-22;3-1(4)2(5)6/h1-2,5-6,15H,3-4,7-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBOFVYWSXENMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC=CC=C3C(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-benzoylpropyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B3971277.png)


![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(4-pyridinyl)propanamide](/img/structure/B3971297.png)
![3-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3971304.png)
![N-{3-[(3-bromobenzoyl)amino]phenyl}-2-furamide](/img/structure/B3971315.png)
![N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B3971327.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3971340.png)
![ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3971343.png)
![{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B3971346.png)

![4-(3-iodophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3971359.png)